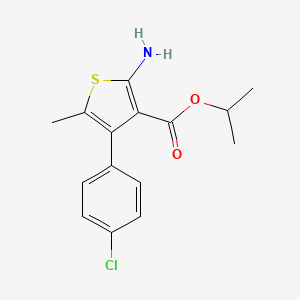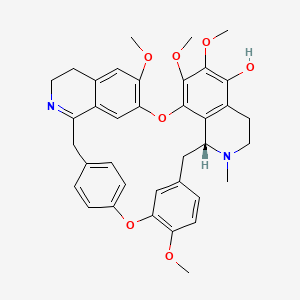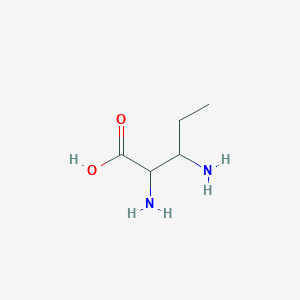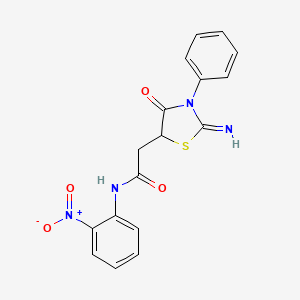
3-Hydroxycyclohexaneethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxycyclohexaneethanol is an organic compound with the molecular formula C8H16O2 It is a derivative of cyclohexane, featuring a hydroxyl group (-OH) attached to the third carbon of the cyclohexane ring and an ethanol group (-CH2CH2OH) attached to the same ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxycyclohexaneethanol can be achieved through several methods. One common approach involves the hydrogenation of cyclohexyl acetate using Cu2Zn1.25/Al2O3 catalysts. This method not only yields this compound but also produces ethanol as a byproduct . The reaction conditions typically involve a liquid-phase hydrogenation process, where the presence of zinc species enhances the activity and selectivity of the catalyst.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale hydrogenation processes using optimized catalysts to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can further improve the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 3-Hydroxycyclohexaneethanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield cyclohexane derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenating agents like thionyl chloride (SOCl2) to replace the hydroxyl group with a halogen atom.
Major Products Formed: The major products formed from these reactions include cyclohexanone, cyclohexane carboxylic acid, and various halogenated cyclohexane derivatives.
科学的研究の応用
3-Hydroxycyclohexaneethanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a solvent in various chemical reactions.
Biology: The compound is studied for its potential effects on biological systems, including its role as a precursor in the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems and as a building block for pharmaceuticals.
作用機序
The mechanism by which 3-Hydroxycyclohexaneethanol exerts its effects involves its interaction with various molecular targets and pathways. The hydroxyl group allows it to participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The ethanol group can also influence the compound’s solubility and distribution within biological systems.
類似化合物との比較
Cyclohexanol: Similar in structure but lacks the ethanol group.
Cyclohexaneethanol: Similar but lacks the hydroxyl group on the cyclohexane ring.
3-Hydroxycyclohexanone: Contains a ketone group instead of an ethanol group.
Uniqueness: 3-Hydroxycyclohexaneethanol is unique due to the presence of both a hydroxyl group and an ethanol group on the cyclohexane ring. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its similar counterparts .
特性
CAS番号 |
86576-87-6 |
|---|---|
分子式 |
C8H16O2 |
分子量 |
144.21 g/mol |
IUPAC名 |
3-(2-hydroxyethyl)cyclohexan-1-ol |
InChI |
InChI=1S/C8H16O2/c9-5-4-7-2-1-3-8(10)6-7/h7-10H,1-6H2 |
InChIキー |
GIJUUECDGIVMIX-UHFFFAOYSA-N |
正規SMILES |
C1CC(CC(C1)O)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl] 2-phenoxyacetate](/img/structure/B14140284.png)
![2-[2-(2-hydroxyethyl)piperidin-1-yl]-1-(5-methoxy-1H-indol-3-yl)ethanone](/img/structure/B14140291.png)


![N-[5-Bromo-2-(1H-tetrazol-1-yl)benzoyl]glycine methyl ester](/img/structure/B14140318.png)
![1-[(E)-2-Phenylethenyl]pyridin-1-ium bromide](/img/structure/B14140324.png)



![{5-[(Diformylamino)methyl]-1-Benzothien-2-Yl}boronic Acid](/img/structure/B14140334.png)

![2-[(2E)-2-(1-cyano-2-ethoxy-2-oxoethylidene)hydrazinyl]benzoic acid](/img/structure/B14140340.png)
![[5-(Chloromethyl)-5,6-dihydro-1,4-dioxin-2-yl]phosphonic dichloride](/img/structure/B14140347.png)
![1-Naphthalenesulfonic acid, 4-hydroxy-3-[(octadecylamino)carbonyl]-](/img/structure/B14140348.png)
